2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide
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Overview
Description
The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a combination of indole and morpholine moieties along with phenylamino and acetamide groups. This compound's unique structural features make it significant in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide typically involves multi-step organic synthesis. The process often begins with the synthesis of the indole core, followed by the introduction of the morpholine and phenylamino groups. Key reagents and catalysts, such as palladium, copper, or other transition metal complexes, are often used to facilitate these steps under carefully controlled conditions, typically involving inert atmospheres and anhydrous solvents.
Industrial Production Methods
For industrial-scale production, these synthetic routes are optimized for efficiency and yield. Techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis can be employed to enhance throughput and minimize waste. Ensuring the purity of intermediates and final products is crucial, often involving chromatographic purification steps.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Leads to the formation of oxo compounds or N-oxides.
Reduction: Reduces carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at the aromatic or heterocyclic sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Use of hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: Strong bases (e.g., sodium hydride) for nucleophilic substitution, or halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution.
Major Products Formed
The reactions typically yield a variety of products depending on the reaction conditions. Oxidation can produce N-oxides, reduction can yield amines or alcohols, and substitution reactions can introduce new functional groups at specific sites on the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide is used as a precursor for synthesizing more complex molecules. It serves as an important scaffold in the development of novel catalysts and ligands.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It can act on various biological targets, influencing pathways involved in cell signaling, growth, and apoptosis. Studies have shown its potential as an anticancer agent, due to its ability to interfere with the proliferation of cancer cells.
Industry
Industrially, this compound may be utilized in the development of specialty chemicals, agrochemicals, and as a building block for materials science applications.
Mechanism of Action
The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide typically involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. This binding can result in the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The presence of multiple functional groups allows it to engage in diverse interactions at the molecular level.
Comparison with Similar Compounds
When compared to similar compounds, 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:
2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide: Similar but with a piperidine ring instead of morpholine.
2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide: Features a pyrrolidine ring, leading to different pharmacological properties.
These analogues help researchers understand structure-activity relationships and develop compounds with improved properties.
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Properties
IUPAC Name |
N-(4-anilinophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c33-26(31-14-16-36-17-15-31)19-32-18-24(23-8-4-5-9-25(23)32)27(34)28(35)30-22-12-10-21(11-13-22)29-20-6-2-1-3-7-20/h1-13,18,29H,14-17,19H2,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUORGVRUOIJKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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